4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine
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Overview
Description
4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine is a complex organic compound featuring a piperidine ring substituted with a methylsulfonyl group and a benzyl group that is further substituted with a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Methylsulfonyl Group: This can be achieved by reacting the piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using a benzyl halide.
Formation of the Dioxaborolane Moiety: The final step involves the formation of the dioxaborolane ring, which can be achieved through a reaction between a boronic acid derivative and a suitable diol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the dioxaborolane moiety.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are commonly used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated or modified dioxaborolane products.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The dioxaborolane moiety can participate in boron-mediated reactions, which are useful in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)-1-benzylpiperidine: Lacks the dioxaborolane moiety, making it less versatile in boron-mediated reactions.
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine: Lacks the methylsulfonyl group, which may reduce its reactivity in certain oxidation reactions.
Uniqueness
The presence of both the methylsulfonyl group and the dioxaborolane moiety in 4-(Methylsulfonyl)-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperidine provides a unique combination of reactivity and versatility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C19H30BNO4S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-methylsulfonyl-1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
InChI |
InChI=1S/C19H30BNO4S/c1-18(2)19(3,4)25-20(24-18)16-8-6-15(7-9-16)14-21-12-10-17(11-13-21)26(5,22)23/h6-9,17H,10-14H2,1-5H3 |
InChI Key |
KKFYMWPJAIPJPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(CC3)S(=O)(=O)C |
Origin of Product |
United States |
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